
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide” is a complex organic compound. It contains a pyridine ring attached to a thiophene ring via a methylene bridge, and a pivalamide group attached to the pyridine ring . The compound belongs to the class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of acetylpyridine with thiophene carboxaldehyde, followed by reaction with thiourea . The use of magnesium oxide nanoparticles has been reported in the synthesis of similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The molecular structure of “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide” is complex, with a pyridine ring attached to a thiophene ring via a methylene bridge, and a pivalamide group attached to the pyridine ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in Diels–Alder reactions . Also, it can be transformed into other compounds, such as pyranone .Orientations Futures
The future directions for research on “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. The compound’s potential biological activities, such as anti-inflammatory and antioxidant activities, could also be investigated .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
It’s worth noting that thiophene derivatives are known to exhibit a broad range of chemical and biological properties . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics would depend on the nature of the target.
Biochemical Pathways
Thiophene derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Propriétés
IUPAC Name |
2,2-dimethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-9-11-7-12(10-16-8-11)13-5-4-6-19-13/h4-8,10H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGONPUMGRLNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

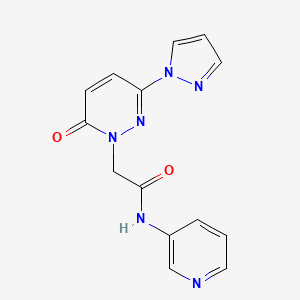

![propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate](/img/structure/B2898626.png)
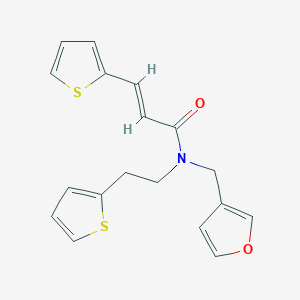
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide](/img/structure/B2898628.png)
![4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898629.png)
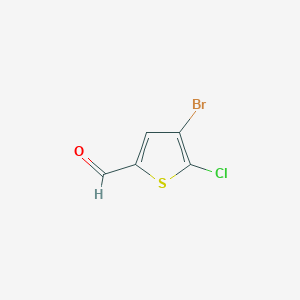
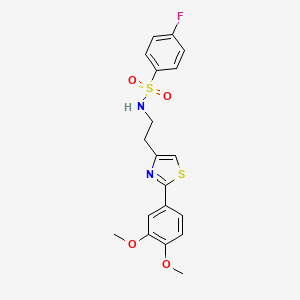

![Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B2898635.png)

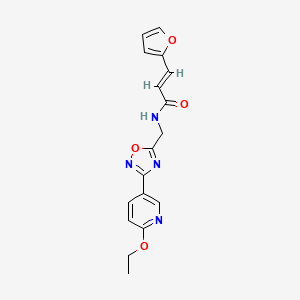

![3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2898643.png)